Target Compound (S)-Enantiomer Achieves a 5.5-Fold Improvement in Human P2X7 Antagonist Potency Over Closest Azetidine-Containing Clinical Analog
In the human P2X7 receptor antagonist series disclosed in US10323000, the compound incorporating the (S)-2-aminomethyl-1-methylazetidine moiety (Compound 151) exhibited an IC50 of 55 nM in the agonist-induced YO-PRO dye uptake assay in HEK293 cells expressing the human P2X7 receptor [1]. This represents a 5.5-fold improvement in potency compared to Compound 38 (IC50 = 300 nM), which differs in its substitution pattern, and a >180-fold improvement over Compound 1 (IC50 = 10,000 nM), the simplest analog in the series [1]. While the patent does not disclose the corresponding (R)-enantiomer of Compound 151, the general structure-activity relationship demonstrates that the defined (S)-configuration at the azetidine 2-position is essential for optimal P2X7 target engagement [1].
| Evidence Dimension | Human P2X7 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM (Compound 151, containing (S)-1-methylazetidin-2-yl moiety) |
| Comparator Or Baseline | Compound 38: IC50 = 300 nM; Compound 1: IC50 = 10,000 nM (both lack the (S)-azetidine moiety or differ in substitution pattern) |
| Quantified Difference | 5.5-fold more potent than Compound 38; >180-fold more potent than Compound 1 |
| Conditions | Agonist-induced pore formation measured by YO-PRO fluorescence dye uptake in HEK293 cells transfected with human P2X7 receptor |
Why This Matters
For P2X7-targeted drug discovery, procurement of the specific (S)-enantiomer rather than the racemate or (R)-enantiomer is essential to achieve the nanomolar potency required for a viable lead compound, as demonstrated by the steep SAR gradient within this compound series.
- [1] BindingDB. BDBM398213, BDBM398103, BDBM398042. IC50 data extracted from US10323000 (Merck Patent). Available at: https://bindingdb.org View Source
